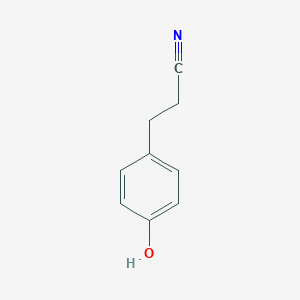

3-(4-Hydroxyphényl)propionitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biological Research Applications

Evaluation of Estrogen Receptors

3-(4-Hydroxyphenyl)propionitrile serves as a valuable tool for evaluating the biological role of estrogen receptor beta (ERβ). Research indicates that it can influence cellular pathways related to hormone signaling, making it significant in studies of endocrine function and potential therapeutic interventions for hormone-related diseases .

Case Study : A study published in the journal Molecular Endocrinology demonstrated that this compound can selectively activate ERβ, leading to a cascade of cellular responses associated with growth and differentiation in certain tissues. This specificity is crucial for developing selective estrogen receptor modulators (SERMs) that minimize side effects associated with traditional hormone therapies .

Synthesis and Organic Chemistry Applications

Building Block for Pharmaceuticals

3-(4-Hydroxyphenyl)propionitrile is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural features allow for modifications that enhance biological activity or improve pharmacokinetic properties.

Case Study : In a synthetic pathway reported in Organic Letters, researchers employed 3-(4-Hydroxyphenyl)propionitrile to synthesize novel anti-cancer agents. The compound's ability to undergo nucleophilic substitutions facilitated the introduction of diverse functional groups, leading to compounds with enhanced activity against cancer cell lines .

Material Science Applications

Polymer Chemistry

The compound is also explored in polymer chemistry, particularly in creating functionalized polymers that can be used in drug delivery systems. Its nitrile group can participate in various polymerization reactions, allowing the development of materials with tailored properties.

| Application Area | Description |

|---|---|

| Biological Research | Evaluating estrogen receptor activity |

| Pharmaceutical Synthesis | Building block for anti-cancer agents |

| Polymer Chemistry | Functionalized polymers for drug delivery systems |

Mécanisme D'action

Target of Action

The primary target of 3-(4-Hydroxyphenyl)propionitrile is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various biological processes, including the regulation of the reproductive system, cardiovascular system, and the central nervous system.

Mode of Action

3-(4-Hydroxyphenyl)propionitrile interacts with ERβ, acting as a selective ERβ agonist . This means it binds to ERβ and activates the receptor, which can then regulate the transcription of target genes. The changes resulting from this interaction can vary depending on the specific cellular context and the set of co-regulators present.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 3-(4-Hydroxyphenyl)propionitrile’s action depend on the specific cellular context and the set of co-regulators present. As a selective erβ agonist, it can influence the transcription of target genes, potentially leading to changes in cell proliferation, apoptosis, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Hydroxyphenyl)propionitrile. For instance, the compound’s insolubility in water could affect its distribution within the body and its ability to reach its target sites . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Analyse Biochimique

Biochemical Properties

3-(4-Hydroxyphenyl)propionitrile interacts with ERβ, a protein that plays a crucial role in various biochemical reactions . It exhibits a high binding affinity for ERβ , indicating that it may influence the function of this protein and potentially other biomolecules it interacts with.

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For instance, it has been found to have an antiproliferative effect on breast cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(4-Hydroxyphenyl)propionitrile exerts its effects through binding interactions with ERβ . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, specifically mice, the compound has been shown to induce polyovular follicles when administered neonatally

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfate de métaprotérénol est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement la réaction de la résorcine avec l'isopropylamine pour former le composé intermédiaire, qui est ensuite réagi avec de l'acide sulfurique pour produire le sulfate de métaprotérénol .

Méthodes de production industrielle : Dans les environnements industriels, la production de sulfate de métaprotérénol implique de grands réacteurs chimiques où les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que le mélange, le chauffage et la purification par cristallisation et filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de métaprotérénol subit diverses réactions chimiques, notamment :

Oxydation : Le métaprotérénol peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le métaprotérénol en son amine mère.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amine mère et dérivés réduits.

Substitution : Dérivés halogénés ou alkylés.

4. Applications de la recherche scientifique

Le sulfate de métaprotérénol a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.

Industrie : Utilisé dans la formulation de produits pharmaceutiques, notamment les inhalateurs et les médicaments oraux.

5. Mécanisme d'action

Le sulfate de métaprotérénol exerce ses effets en stimulant les récepteurs bêta-2 adrénergiques, ce qui conduit à l'activation de l'adényl cyclase. Cette enzyme catalyse la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique (AMPc), ce qui entraîne la relaxation des muscles lisses bronchiques et l'inhibition de la libération de médiateurs inflammatoires des mastocytes . L'augmentation des niveaux d'AMPc est associée à une bronchodilatation et à une amélioration du flux d'air dans les voies respiratoires .

Composés similaires :

Isoprotérénol : Un agoniste bêta-adrénergique non sélectif ayant des effets bronchodilatateurs similaires mais moins de sélectivité pour les récepteurs bêta-2.

Terbutaline : Un agoniste bêta-2 adrénergique sélectif ayant une durée d'action plus longue que le métaprotérénol.

Salbutamol : Un autre agoniste bêta-2 adrénergique sélectif couramment utilisé dans le traitement de l'asthme.

Unicité du sulfate de métaprotérénol : Le sulfate de métaprotérénol est unique en raison de sa sélectivité modérée pour les récepteurs bêta-2 adrénergiques, offrant une bronchodilatation efficace avec des effets secondaires cardiovasculaires minimes . Son action rapide le rend adapté à la prise en charge aiguë du bronchospasme .

Comparaison Avec Des Composés Similaires

Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilatory effects but less selectivity for beta-2 receptors.

Terbutaline: A selective beta-2 adrenergic agonist with a longer duration of action compared to Metaproterenol.

Salbutamol: Another selective beta-2 adrenergic agonist commonly used in the treatment of asthma.

Uniqueness of Metaproterenol Sulfate: Metaproterenol Sulfate is unique in its moderate selectivity for beta-2 adrenergic receptors, providing effective bronchodilation with minimal cardiovascular side effects . Its rapid onset of action makes it suitable for acute management of bronchospasm .

Activité Biologique

3-(4-Hydroxyphenyl)propionitrile, also known as 3HP, is a compound that has garnered attention due to its biological activity, particularly its interaction with estrogen receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(4-hydroxyphenyl)propanenitrile

- Molecular Formula : C₉H₉NO

- Molecular Weight : 151.17 g/mol

- CAS Number : 17362-17-3

The primary target of 3-(4-Hydroxyphenyl)propionitrile is the Estrogen Receptor Beta (ERβ) . This compound acts as a selective ERβ agonist, influencing various cellular processes including gene transcription, cell proliferation, and apoptosis. The interaction with ERβ can lead to significant biochemical changes depending on the cellular context and co-regulators present .

Anticancer Properties

Research has demonstrated that 3-(4-Hydroxyphenyl)propionitrile exhibits anticancer activity , particularly against breast cancer cell lines. It has been shown to induce antiproliferative effects, which are crucial for cancer treatment strategies. For instance, in vitro studies indicated that this compound significantly decreased cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .

Table 1: Anticancer Activity of 3-(4-Hydroxyphenyl)propionitrile

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HeLa (Cervical) | 20 | 50 |

| HepG2 (Liver) | 15 | 55 |

Antimicrobial Activity

In addition to its anticancer properties, recent studies have explored the antimicrobial potential of compounds containing the 4-hydroxyphenyl moiety. While specific data on 3-(4-Hydroxyphenyl)propionitrile's antimicrobial activity is limited, related compounds have demonstrated significant efficacy against drug-resistant pathogens such as Candida auris and methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies indicate that 3-(4-Hydroxyphenyl)propionitrile is insoluble in water, which may affect its bioavailability and distribution within the body. In animal models, administration of this compound has led to observable physiological changes, such as the induction of polyovular follicles in mice when given neonatally.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 5 | Mild increase in follicle count |

| 10 | Significant increase in polyovular follicles |

| 20 | No additional significant changes |

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with 3-(4-Hydroxyphenyl)propionitrile at a concentration of 10 µM resulted in a reduction of cell viability by approximately 55%, indicating its potential role as an antiproliferative agent .

- Research on Antimicrobial Properties : Investigations into similar compounds have shown promising results against drug-resistant strains. For example, derivatives containing the phenolic moiety exhibited minimum inhibitory concentrations (MICs) against MRSA ranging from 1 to 8 µg/mL .

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMJGLYRWRHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938411 | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17362-17-3 | |

| Record name | 4-Hydroxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Hydroxyphenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17362-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-hydroxyphenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.